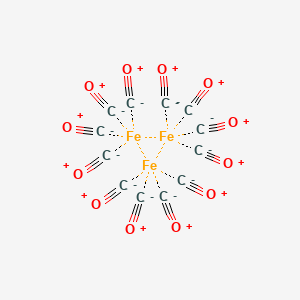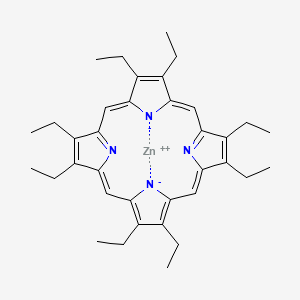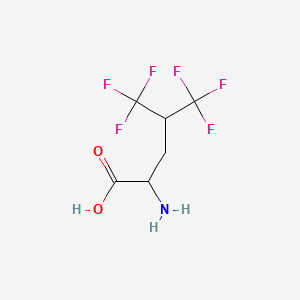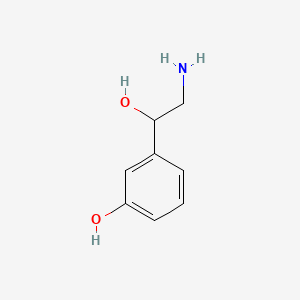
POTASSIUM METABORATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Metaborate (CAS 16481-66-6) is a white to off-white powder . It is often used in synergy with fluoride products as an additive to produce steel and other non-ferrous metals . It can also be used in photography and as raw material in chemical manufacturing .
Synthesis Analysis
Potassium Metaborate can be synthesized from the interactions between B(OH)3 boric acid molecules, B(OH)4 metaborate ions, water molecules, and potassium cations in borate solutions . The solute ions and molecules have a marked effect on the second coordination shell of the water molecules .Molecular Structure Analysis
The metaborate radical is (B 3 O 6) —3, a ring of three BO 3 triangles . The BO 3 groups are slightly distorted, with the B–O distances being 1.33A, 1.38A and 1.38A, and the O–O distances 2.30A, 2.38A and 2.38A .Chemical Reactions Analysis
In borate solutions, Potassium ions and trans-B(OH)3 tend to form a monodentate contact ion pair (MCIP) with a K–B distance of approximately 3.8 Å . As the solution concentration increases, there is a BCIP to MCIP transformation .Physical And Chemical Properties Analysis
Potassium Metaborate is a white to off-white powder . In borate solutions, the solute ions and molecules have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .Scientific Research Applications
Structural Analysis
Potassium Metaborate is used in the structural analysis of borate solutions . The interactions between boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions are studied using H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations .
Hydrogen Storage
Potassium Metaborate has potential applications in large-scale hydrogen storage . Alkali metal borohydrides, including Potassium Metaborate, react spontaneously with water, generating dihydrogen and metaborate salts . The physical and chemical properties of these self-hydrolysis solutions are examined by following the hydrogen evolution, the pH changes, and monitoring the reaction intermediates using NMR .
Medical Treatment
Boron-containing compounds, including Potassium Metaborate, have important applications in medical treatment . The electron-deficient B atom has two structural units, BO 3 and BO 4 in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture .
Agriculture
Potassium Metaborate also finds its use in the field of agriculture . Boron-containing compounds are known to have significant academic research value and practical applications in this field .
Chemical Products
Potassium Metaborate is used in the production of various chemical products . The unique properties of borate solutions, where a variety of boron-containing species can coexist in water, lead to a variety of interesting properties of borate materials .
Cosmetics
Potassium Metaborate is used in the cosmetic industry as an antioxidant to prevent skin photoaging, which is mediated by oxidative stress .
Mechanism of Action
Target of Action
Potassium metaborate primarily targets bacterial cells, such as Pectobacterium carotovorum, a common bacterial disease agent in fruits and vegetables . It has been shown to inhibit the growth of this bacterium effectively .
Mode of Action
Potassium metaborate interacts with its bacterial targets by damaging their cell membranes . This interaction results in the extrusion of cytoplasmic material from the bacterial cells, leading to their death . The compound’s effectiveness is observed at a concentration of 100 mM, both at pH 9.2 and after adjustment to pH 7.0 .
Biochemical Pathways
Potassium metaborate affects the biochemical pathways of bacterial cells. It disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and eventual cell death
Pharmacokinetics
It’s known that liquid forms of potassium are absorbed a few hours post-administration .
Result of Action
The primary result of potassium metaborate’s action is the inhibition of bacterial growth. This is achieved through the damage of bacterial cell membranes, leading to cell death . In practical applications, this effect significantly reduces the incidence of soft rot disease in tomatoes when infected fruits are dipped in a 100 mM solution of potassium metaborate .
Action Environment
The action of potassium metaborate can be influenced by environmental factors such as pH and concentration. Its antibacterial activity is effective at a pH of 9.2 and remains effective after adjustment to pH 7.0 . Furthermore, its bactericidal activity is observed at a concentration of 100 mM
Safety and Hazards
Future Directions
Alkali metal borohydrides, including Potassium Metaborate, are promising candidates for large-scale hydrogen storage . They react spontaneously with water, generating dihydrogen and metaborate salts . While sodium borohydride is the most studied, potassium has the best chance of commercial application .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium Metaborate can be achieved through a reaction between Boric Acid and Potassium Hydroxide.", "Starting Materials": ["Boric Acid", "Potassium Hydroxide"], "Reaction": [ "1. Dissolve Boric Acid in water to form a solution.", "2. Add Potassium Hydroxide slowly to the Boric Acid solution with stirring.", "3. Heat the mixture to 70-80°C and continue stirring until all the Potassium Hydroxide has dissolved.", "4. Continue heating the mixture until the water has evaporated and a white residue is formed.", "5. Cool the residue and wash it with ethanol or water to remove any impurities.", "6. Dry the Potassium Metaborate in an oven at 100-120°C until a constant weight is obtained.", "7. Store the Potassium Metaborate in an airtight container until ready for use." ] } | |
CAS RN |
16481-66-6 |
Product Name |
POTASSIUM METABORATE |
Molecular Formula |
KBO2.xH2O |
Molecular Weight |
82.92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)







